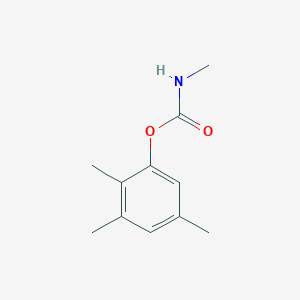

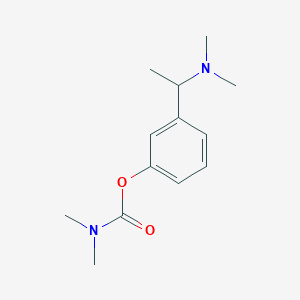

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Vue d'ensemble

Description

The compound 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is a chemical that falls within the category of carbamates, which are esters of carbamic acid. Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in chemical synthesis. The structure of this compound suggests that it may exhibit biological activity, potentially as a cholinesterase inhibitor, which could make it relevant in the context of anticholinesterase agents or as a protective agent against organophosphorus poisoning .

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a carbamoyl chloride. In the case of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, the synthesis would likely involve the introduction of a dimethylamino group into the ethyl chain, followed by the carbamation of the phenyl group. The synthesis of similar compounds has been reported, where the introduction of a t-butyl group and the alkylation of the nitrogen were found to decrease toxicity and anticholinesterase activity .

Molecular Structure Analysis

The molecular structure of carbamates like 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is characterized by the presence of a carbamate group (a carbonyl group linked to an amine via an oxygen atom). The dimethylamino group attached to the ethyl chain would likely influence the molecule's electronic distribution and steric properties, potentially affecting its interaction with biological targets such as cholinesterase enzymes .

Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, releasing carbon dioxide and the corresponding amine. This reaction is particularly relevant in the context of their biological activity, as it is the basis for their action as cholinesterase inhibitors. The specific chemical reactions of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate would depend on its exact structure and the presence of functional groups that could participate in reactions such as nucleophilic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates like 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate are influenced by their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different conditions. The presence of the dimethylamino group could affect the compound's basicity, making it more soluble in acidic environments. The carbamate group could confer a degree of hydrophilicity, affecting its distribution in biological systems, as seen in related studies of carbamate distribution in warm-blooded animals .

Relevant Case Studies

Although the provided papers do not detail case studies directly related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, they do offer insights into the behavior of structurally similar compounds. For instance, the distribution of a related carbamate in warm-blooded animals after intra-gastric administration was studied, revealing its presence in various tissues and organs . This type of study is crucial for understanding the potential applications and safety profile of new carbamate compounds, including 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate.

Applications De Recherche Scientifique

Nonlinear Optical Properties

A study by Rahulan et al. (2014) synthesized a compound closely related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, which exhibited notable nonlinear optical properties. This compound demonstrated a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential use in optical devices like optical limiters (Rahulan et al., 2014).

Pharmacological Applications

Jensen et al. (2004) explored a series of analogs of a compound structurally similar to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. These analogs were tested for their interaction with neuronal nicotinic acetylcholine receptors, providing valuable insights into potential pharmacological applications (Jensen et al., 2004).

Antimicrobial Activity

Chandrakantha et al. (2011) synthesized novel derivatives of Pyrazole, including compounds with structures similar to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. These compounds exhibited significant antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Chandrakantha et al., 2011).

Non-Linear Optical (NLO) Material

Singh et al. (2014) conducted a study on a pyrrole-containing chalcone derived from a compound similar to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. The findings indicated that the compound could be utilized as a non-linear optical (NLO) material, highlighting its potential in optical technologies (Singh et al., 2014).

Organ Distribution Studies

Research by Shormanov and Pravdyuk (2017, 2018) investigated the distribution of a compound structurally related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate in warm-blooded animals. These studies provide insight into the pharmacokinetics and tissue distribution of similar compounds (Shormanov & Pravdyuk, 2017); (Shormanov & Pravdyuk, 2018).

Urotensin-II Receptor Agonist

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which shares structural similarities with 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. This compound, identified as a selective drug lead, could be used as a pharmacological research tool (Croston et al., 2002).

Bioconjugation in Medical Research

A study by Totaro et al. (2016) on bioconjugation reactions involving EDC/sNHS and carboxylated peptides provides insights relevant to the chemical class of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. Such research is significant for medical research and drug development (Totaro et al., 2016).

Antimicrobial Coatings

Rawlinson et al. (2010) examined the antimicrobial properties of poly(2-(dimethylamino ethyl)methacrylate), a polymer related to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate. The study highlights the potential of such compounds in antimicrobial coatings for medical devices (Rawlinson et al., 2010).

Safety And Hazards

The compound has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHREYCBCYOMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635311 | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | |

CAS RN |

25081-93-0 | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

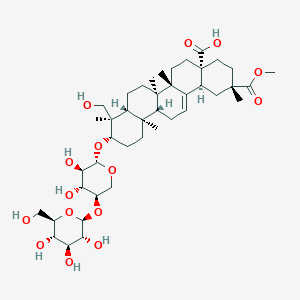

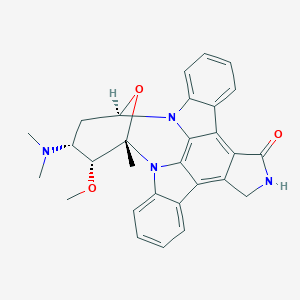

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

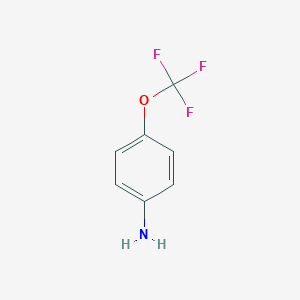

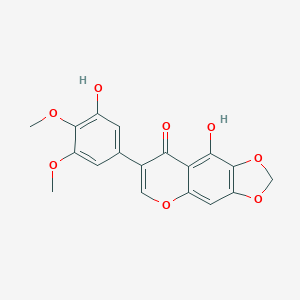

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

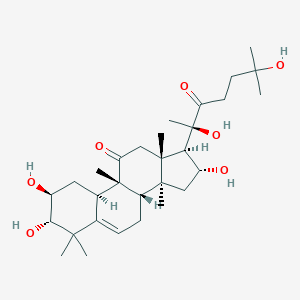

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)